molecular formula C18H29N3O4S B2577306 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1210333-15-5

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2577306
CAS No.: 1210333-15-5
M. Wt: 383.51
InChI Key: BPJDXOVNZKCELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetically designed small molecule featuring a distinct bis-piperidine core, where one piperidine is functionalized with a methylsulfonyl group and the other is linked to a furan-2-ylmethyl moiety. This structure places it within a prominent class of piperidine derivatives, which are extensively utilized in pharmaceutical research and represent a key scaffold in more than twenty classes of approved drugs . The presence of the methylsulfonyl group is a notable feature often associated with modulating the pharmacokinetic properties of a compound and can be a key pharmacophore in inhibitors targeting protein-protein interactions . The compound's molecular framework suggests potential as a valuable scaffold for investigating immune checkpoint pathways, particularly the PD-1/PD-L1 axis, which is a critical target in oncology for overcoming tumor-mediated immunosuppression . Small molecule inhibitors that target such pathways represent a growing area of interest beyond monoclonal antibodies, offering potential advantages in tissue permeability and oral bioavailability. Furthermore, compounds incorporating a furan ring and piperidine subunits have been investigated for their anti-neoplastic properties, as seen in patents covering related structures for inhibiting cysteine proteases or other oncology-relevant targets . This product is provided for research purposes to support hit identification and lead optimization in drug discovery. Researchers can employ this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied to qualified researchers for non-human, in-vitro investigations. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-26(23,24)21-10-6-16(7-11-21)18(22)19-13-15-4-8-20(9-5-15)14-17-3-2-12-25-17/h2-3,12,15-16H,4-11,13-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJDXOVNZKCELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share piperidine carboxamide or sulfonamide backbones but differ in substituents, influencing their physicochemical and pharmacological profiles:

Compound 17 ():

  • Structure : (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide.
  • Key Features : A naphthalene group (lipophilic aromatic system) and tetrahydro-2H-pyran-4-yl substituent (oxygen-containing heterocycle).
  • Molecular Weight : 381.2 g/mol.
  • HPLC Retention Time : 1.07 min (short retention suggests moderate lipophilicity) .
Compound 11 ():

  • Structure : (R)-1-(2-methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine.
  • Key Features : Methoxypyridine (polar aromatic) and naphthalene groups.
  • Molecular Weight : 390.24 g/mol.
  • HPLC Retention Time : 4.78 min (longer retention indicates higher lipophilicity than Compound 17) .

W-18 and W-15 ():

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